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Pyridazine, 3-phenyl-5-(4-pyridinyl)-

Lipophilicity Drug-likeness Permeability

Pyridazine, 3-phenyl-5-(4-pyridinyl)- (CAS 660393-40-8) is a heterocyclic small molecule (C15H11N3; MW 233.27 g/mol) belonging to the phenyl-pyridyl-pyridazine subclass. Its core scaffold bears a phenyl substituent at position 3 and a 4-pyridinyl substituent at position 5 of the pyridazine ring, creating a distinct 3,5-disubstituted topology that differentiates it from other C15H11N3 positional isomers.

Molecular Formula C15H11N3
Molecular Weight 233.27 g/mol
CAS No. 660393-40-8
Cat. No. B8757984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridazine, 3-phenyl-5-(4-pyridinyl)-
CAS660393-40-8
Molecular FormulaC15H11N3
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=CC(=C2)C3=CC=NC=C3
InChIInChI=1S/C15H11N3/c1-2-4-13(5-3-1)15-10-14(11-17-18-15)12-6-8-16-9-7-12/h1-11H
InChIKeyDMWQCYSKFXGPFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Baseline Profile for Pyridazine, 3-phenyl-5-(4-pyridinyl)- (CAS 660393-40-8)


Pyridazine, 3-phenyl-5-(4-pyridinyl)- (CAS 660393-40-8) is a heterocyclic small molecule (C15H11N3; MW 233.27 g/mol) belonging to the phenyl-pyridyl-pyridazine subclass. Its core scaffold bears a phenyl substituent at position 3 and a 4-pyridinyl substituent at position 5 of the pyridazine ring, creating a distinct 3,5-disubstituted topology that differentiates it from other C15H11N3 positional isomers [1]. Computed physicochemical properties include an XLogP3 of 2.1, a topological polar surface area (TPSA) of 38.7 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds, collectively placing the compound in a moderate-lipophilicity, low-rotatable-bond space suited for fragment‑like or scaffold‑hopping programs [1]. The compound is commercially available as a research chemical with a typical purity specification of ≥ 95 % (HPLC) .

Why Generic Substitution Fails for Pyridazine, 3-phenyl-5-(4-pyridinyl)-: Comparator-Driven Differentiation


The 3-phenyl-5-(4-pyridinyl)-pyridazine topology cannot be generically interchanged with other C15H11N3 positional isomers—such as 3-phenyl-6-(2‑pyridinyl)- or 3‑phenyl-4-(4‑pyridinyl)-pyridazines—because the relative placement of the phenyl and pyridyl rings fundamentally alters the compound's electronic surface, dipole vector, and hydrogen-bond acceptor geometry [1]. Even among regioisomers that share the same molecular formula and molecular weight, the computed XLogP3, TPSA, and rotatable bond count—and consequently the compound's predicted permeability, solubility, and protein-binding profile—can differ sufficiently to drive divergent behaviour in biochemical screens, cellular assays, and in vivo pharmacokinetics [1]. The absence of any hydrogen bond donor on the 3‑phenyl‑5‑(4‑pyridinyl) scaffold further distinguishes it from amino‑ or hydroxy‑substituted pyridazine analogs that are ubiquitous in kinase‑focused libraries, making its pharmacological fingerprint truly orthogonal to those chemotypes [1]. The quantitative evidence summarised below demonstrates exactly where these structural differences translate into measurable physicochemical or biological divergence.

Quantitative Evidence Guide: Pyridazine, 3-phenyl-5-(4-pyridinyl)- (CAS 660393-40-8) vs. Positional Isomers


XLogP3 Lipophilicity Comparison: 3,5-Disubstituted vs. 3,4- and 3,6-Regioisomers

The computed XLogP3 of Pyridazine, 3-phenyl-5-(4-pyridinyl)- is 2.1 [1]. In contrast, its 3-phenyl-6-(2-pyridinyl) isomer (CAS 868389-89-3) exhibits a higher XLogP3 of approximately 2.5, a difference of +0.4 log units that, according to the Lipinski and lead-likeness frameworks, corresponds to a roughly 2.5‑fold increase in predicted octanol–water partition coefficient and potentially higher passive membrane permeability [2]. The 3-phenyl-4-(4-pyridinyl) positional isomer is expected to show a different XLogP3 owing to altered intramolecular torsion angles and electronic distribution, although no experimentally validated value has been published [1]. This lipophilicity gap is relevant when selecting a scaffold for central nervous system (CNS) or oral drug programs where a logP window of 1–3 is often targeted.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count: Zero-Donor Scaffold vs. NH‑Containing Pyridazine Analogs

Pyridazine, 3-phenyl-5-(4-pyridinyl)- bears zero hydrogen bond donors (HBD = 0), a feature that distinguishes it from many biologically active pyridazine analogs that incorporate amino, amide, or hydroxyl substituents (HBD ≥ 1) [1]. The absence of a donor eliminates the possibility of donor–acceptor pairing in target binding, steering the compound's intermolecular recognition entirely towards acceptor‑mediated and hydrophobic interactions. This property is advantageous in two contexts: (i) when designing allosteric or silent scaffolds that require minimal polar contacts, and (ii) when co‑crystallising with proteins where donor interference must be excluded. For procurement, a zero‑HBD scaffold offers a chemically orthogonal starting point that cannot be replicated by amino‑pyridazine or pyridazinone analogs typically stocked in screening libraries.

Hydrogen bonding Selectivity Crystal engineering

Topological Polar Surface Area (TPSA) Differentiation from 3,5-Diphenylpyridazine

The TPSA of Pyridazine, 3-phenyl-5-(4-pyridinyl)- is 38.7 Ų [1]. Replacing the 4‑pyridinyl group with a second phenyl ring (yielding 3,5‑diphenylpyridazine) reduces the TPSA to approximately 25.8 Ų (a decrease of 12.9 Ų), because the additional nitrogen atom of the pyridinyl ring is removed. This difference is critical for central nervous system programs where a TPSA below ~60–70 Ų is associated with favourable blood‑brain barrier penetration; however, the 38.7 Ų value of the target compound still falls well within the CNS‑accessible range while retaining an extra hydrogen‑bond acceptor site that can engage polar residues in kinase or GPCR ATP‑binding pockets. In contrast, the 3,5‑diphenyl analog lacks this additional acceptor and consequently presents a purely hydrophobic binding surface.

Polar surface area BBB penetration Oral bioavailability

Rotatable Bond Count and Conformational Pre‑organisation vs. Flexible‑Linker Analogs

With only two rotatable bonds, Pyridazine, 3-phenyl-5-(4-pyridinyl)- is among the most conformationally constrained bicyclic‑aromatic scaffolds in its molecular weight class [1]. Analogs that introduce a methylene, ethylene, or ether linker between the pyridazine core and one of the aromatic rings increase the rotatable bond count to three or more, which directly impacts the entropic penalty upon protein binding. In fragment‑based drug discovery, each frozen rotatable bond is estimated to contribute approximately 0.5–1.5 kJ/mol to binding affinity through reduced conformational entropy loss; therefore, the target compound's low rotatable‑bond count can translate into enhanced ligand efficiency relative to flexible‑linker comparators when the binding pose is compatible [1]. For procurement, this pre‑organised topology is advantageous when the primary screening objective is to identify high‑efficiency fragments or to minimise off‑target binding through rigid‑body docking.

Conformational entropy Ligand efficiency Fragment-based design

Procurement-Ready Application Scenarios for Pyridazine, 3-phenyl-5-(4-pyridinyl)- (CAS 660393-40-8)


Fragment-Based Screening Library Expansion with a Zero-Donor, Low-Rotatable-Bond Scaffold

The compound's combination of HBD = 0, rotatable bonds = 2, and moderate lipophilicity (XLogP3 = 2.1) makes it a rational addition to fragment libraries that currently lack rigid, donor‑free heteroaromatic entries. Its physical profile satisfies the 'rule of three' fragment criteria (MW < 300, XLogP ≤ 3, HBD ≤ 3), and the absence of any hydrogen bond donor renders it orthogonal to the majority of commercially stocked fragments that contain at least one NH or OH group [1]. Procurement teams building target‑class‑agnostic or chemoproteomic fragment sets can use this compound to fill the under‑represented zero‑donor quadrant of chemical space.

Selectivity Profiling Against Kinase Panels Where Pyridyl‑Acceptor Geometry Is Critical

The 4‑pyridinyl substituent provides a nitrogen‑based hydrogen‑bond acceptor at a specific distance and angular orientation from the core that differs from 2‑pyridinyl or 3‑pyridinyl isomers. In kinase profiling panels where hinge‑binding recognition relies on precise pyridyl‑nitrogen placement (e.g., within the ATP‑binding cleft), this compound can serve as a negative‑control or specificity‑probe compound. Its TPSA of 38.7 Ų and XLogP3 of 2.1 place it within the property space typical of orally bioavailable kinase inhibitors, but its inability to donate a hydrogen bond to the hinge backbone ensures that any observed kinase inhibition must arise from an alternative binding pose, thereby revealing selectivity‑determining features [1].

Co‑Crystallisation and Biophysical Screening Where Donor Interference Must Be Excluded

For protein targets where ligand‑induced conformational changes are sensitive to hydrogen‑bond donor presence—such as allosteric pockets, protein–protein interaction interfaces, or hydrophobic channels—this zero‑donor scaffold eliminates the risk of donor‑mediated crystal packing artefacts and non‑specific aggregation. The low rotatable bond count further reduces the entropic penalty of crystallisation, increasing the likelihood of obtaining high‑resolution co‑crystal structures. Procurement for structural biology laboratories that require a chemically silent, rigid heteroaromatic scaffold is therefore justified [1].

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